tert-Butyl chloroacetate tert-Butyl chloroacetate
Brand Name: Vulcanchem
CAS No.: 107-59-5
VCID: VC21018712
InChI: InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCl
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol

tert-Butyl chloroacetate

CAS No.: 107-59-5

Cat. No.: VC21018712

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl chloroacetate - 107-59-5

Specification

CAS No. 107-59-5
Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
IUPAC Name tert-butyl 2-chloroacetate
Standard InChI InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Standard InChI Key KUYMVWXKHQSIAS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)CCl
Boiling Point 150.0 °C

Introduction

Chemical Identity and Structure

Basic Information

tert-Butyl chloroacetate, also known as chloroacetic acid tert-butyl ester or acetic acid, chloro-, 1,1-dimethylethyl ester, is an organic compound with significant importance in synthetic chemistry. It belongs to the family of halogenated carboxylic acid esters, specifically α-chloroesters .

The compound consists of a chloroacetic acid moiety esterified with a tert-butyl group. This structure combines the reactivity of an α-chloroester with the protective properties of a tert-butyl group, making it particularly useful in organic synthesis .

Identification Parameters

Various identification parameters help distinguish tert-Butyl chloroacetate from other compounds, as shown in Table 1.

Table 1: Identification Parameters of tert-Butyl Chloroacetate

ParameterValueReference
CAS Registry Number107-59-5
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight150.60 g/mol
Linear FormulaClCH₂CO₂C(CH₃)₃
IUPAC Nametert-butyl 2-chloroacetate
InChI KeyKUYMVWXKHQSIAS-UHFFFAOYSA-N
MDL NumberMFCD00000930
Merck Index14,1563
UNII05TMW98298

Physical and Chemical Properties

Physical State and Appearance

tert-Butyl chloroacetate exists as a clear colorless to yellow liquid at standard temperature and pressure. The compound has an ester-like odor characteristic of many carboxylic acid esters .

Physical Properties

The physical properties of tert-Butyl chloroacetate are crucial for its identification, handling, and application in various chemical processes. Table 2 summarizes these properties.

Table 2: Physical Properties of tert-Butyl Chloroacetate

PropertyValueReference
Boiling Point48-49°C/11 mmHg (lit.), 155°C (atmospheric)
Density1.053 g/mL at 25°C
Specific Gravity1.053
Flash Point28°C (46°C, 116°F)
Refractive Index1.4220 to 1.4240 (20°C, 589 nm), 1.42
Water Solubility<0.1 g/L (20°C), decomposes in water
LogP2.07
FormLiquid
Percent Purity (Commercial)>97.0% (GC)

Chemical Reactivity

tert-Butyl chloroacetate exhibits several significant chemical properties that define its behavior in reactions:

  • Hydrolysis: When exposed to water, the compound undergoes hydrolysis, generating tert-butanol and chloroacetic acid .

  • Nucleophilic Substitution: The α-chloro group readily undergoes nucleophilic substitution reactions, making it valuable for introducing various functional groups .

  • tert-Butyl Group Cleavage: The tert-butyl ester group can be selectively cleaved under acidic conditions, allowing for orthogonal protection strategies in complex syntheses .

  • Darzens Reaction Capability: The compound participates effectively in the Darzens condensation, leading to glycidic esters that can be further transformed into aldehydes through decarboxylation .

Synthesis Methods

Traditional Laboratory Synthesis

The classical synthesis method for tert-Butyl chloroacetate involves the reaction of chloroacetyl chloride with tert-butyl alcohol in the presence of a base like N,N-dimethylaniline. The reaction is conducted at temperatures below 30°C, followed by aqueous workup and fractionation under reduced pressure .

Industrial Synthesis Approaches

For industrial-scale production, more efficient synthesis methods have been developed:

Chloroacetic Acid-Isobutylene Method

A patented process describes the direct reaction of chloroacetic acid with isobutylene (isobutene) under pressure:

C₂H₃ClO₂ + C₄H₈ → C₆H₁₁ClO₂

This method can be performed in two variants:

  • Catalyst-Based Approach: Chloroacetic acid is dissolved in dichloromethane and pumped into a reactor containing strong acid type ion exchange resin. The reaction is conducted at 20-35°C with isobutene gas for 6-10 hours, enabling continuous production .

  • Catalyst-Free Approach: As described in US Patent 5591888A, the reaction can be performed without catalysts or solvents in a pressurized vessel at 80-110°C under 3-12 bar pressure for 1-12 hours, followed by distillation under reduced pressure without prior neutralization .

The industrial methods offer several advantages over traditional approaches, including higher conversion efficiency (>80%), reduced waste production, and potential for continuous manufacturing .

Table 3: Comparison of Synthesis Methods for tert-Butyl Chloroacetate

MethodStarting MaterialsConditionsAdvantagesDisadvantagesYieldReference
TraditionalChloroacetyl chloride, tert-butyl alcohol<30°C, with N,N-dimethylanilineWell-established methodologyWaste generation, lower yield~63%
Acid-CatalyzedChloroacetic acid, isobutylene20-35°C, ion exchange resinContinuous production, efficientRequires specialized equipment>80%
Pressure MethodChloroacetic acid, isobutylene80-110°C, 3-12 bar, no catalystNo catalyst needed, environmentally friendlyHigh pressure requirementsNot specified

Purification Methods

After synthesis, tert-Butyl chloroacetate typically requires purification. Recommended procedures include:

  • NMR Quality Check: First verify purity via NMR spectroscopy .

  • Distillation: If sufficiently pure, distill under vacuum .

  • Solvent Extraction: If impurities are present, dissolve in diethyl ether, wash with water, 10% H₂SO₄, water again, and then saturated aqueous NaHCO₃ .

  • Final Purification: Dry over Na₂SO₄, evaporate the solvent, and fractionate through a specialized column, taking precautions to avoid decomposition during distillation .

Applications in Chemical Synthesis

Organic Chemistry Applications

tert-Butyl chloroacetate serves as a crucial reagent in numerous synthetic pathways due to its bifunctional reactivity:

  • Glycidic Ester Condensation: Used in the glycidic ester condensation (Darzens reaction), an important carbon-carbon bond-forming reaction that leads to epoxy esters .

  • Alkylation Agent: Functions as an alkylating agent in various reactions, particularly for the N-alkylation of nucleophiles like imidazole .

  • Carboxylic Acid Protection: The tert-butyl group serves as a protecting group for carboxylic acids in multistep syntheses, with selective deprotection possible under acidic conditions .

  • Crown Ether Synthesis: Used in preparing 1,10-diaza-18-crown-6 based sensors bearing coumarin fluorophores, which find applications in chemical sensing .

Pharmaceutical and Medicinal Chemistry

In pharmaceutical synthesis, tert-Butyl chloroacetate contributes to several important transformations:

  • Aziridine Formation: Participates in the aza-Darzens reaction to produce cis-disubstituted aziridine esters, which are valuable structural motifs in drug development .

  • Imidazole Derivatives: Used to synthesize imidazol-1-yl-acetic acid hydrochloride, an important building block for pharmaceutical compounds .

  • Heterocyclic Chemistry: Facilitates the introduction of acetate functionalities into heterocycles, which are prevalent in medicinal chemistry .

Agrochemical Applications

Beyond pharmaceuticals, tert-Butyl chloroacetate finds utility in agrochemical development:

  • Pesticide Synthesis: Used in the preparation of various insecticides, herbicides, and fungicides to enhance their stability and effectiveness .

  • Structural Modification: Enables the introduction of chloroacetate functionalities that can be further transformed into other groups, expanding the chemical space of potential agrochemicals .

Hazard TypeClassificationDetailsReference
Acute ToxicityHarmfulHarmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)
Skin Corrosion/IrritationCategory 2Causes skin irritation (H315)
Eye Damage/IrritationCategory 2Causes serious eye irritation (H319)
FlammabilityCategory 3Flammable liquid and vapor (H226)
Specific ToxicityPoisonA poison by ingestion; moderately toxic by inhalation
UN NumberUN3272/UN2929Class 3, Packing Group III

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed to identify and characterize tert-Butyl chloroacetate:

  • Infrared Spectroscopy: The IR spectrum shows characteristic bands for the ester carbonyl (C=O) stretching vibration and C-Cl stretching, which can be used to confirm the compound's identity .

  • Nuclear Magnetic Resonance: NMR spectroscopy provides definitive structural information, with characteristic signals for the tert-butyl group (typically a singlet at ~1.5 ppm) and the CH₂Cl group .

  • Gas Chromatography: Used for purity determination, with commercial samples typically having a GC purity of >96.0% or >97.0% .

Physical Characterization

Physical parameters often used for identification and quality control include:

  • Refractive Index: 1.4220 to 1.4240 (20°C, 589 nm), serving as a simple but effective identity check .

  • Boiling Point Determination: 48-49°C at 11 mmHg or 60°C at 15 mmHg, which can confirm proper distillation and purification .

  • Density Measurement: 1.053 g/mL at 25°C, useful for quick verification of sample identity .

ParameterTypical SpecificationReference
Purity>97.0% (GC)
AppearanceColorless to almost colorless clear liquid
Available Sizes25 mL, 100 g, 500 mL
Pricing Range (2025)$33.00 (25 mL) to $94.00 (500 mL)
Storage RecommendationRoom temperature (cool, dark place, <15°C)
Special StorageUnder inert gas

Industrial and Economic Significance

Economic Factors

Several factors influence the economic aspects of tert-Butyl chloroacetate production:

  • Raw Material Costs: Chloroacetic acid and isobutylene, the primary starting materials for industrial synthesis, are relatively inexpensive bulk chemicals .

  • Process Efficiency: Modern synthesis methods with conversion efficiencies greater than 80% help reduce production costs .

  • Waste Reduction: Newer processes significantly reduce waste generation compared to traditional methods, lowering disposal costs and environmental impact .

  • Material Recovery: The ability to recover and recycle unreacted starting materials and solvents like dichloromethane further improves economic viability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator